Morphine dinicotinate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H25N3O5 |
|---|---|
Molecular Weight |
495.5 g/mol |
IUPAC Name |
[3-methyl-9-(pyridine-3-carbonyloxy)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C29H25N3O5/c1-32-13-10-29-20-7-9-23(36-28(34)19-5-3-12-31-16-19)26(29)37-25-22(8-6-17(24(25)29)14-21(20)32)35-27(33)18-4-2-11-30-15-18/h2-9,11-12,15-16,20-21,23,26H,10,13-14H2,1H3 |
InChI Key |
HNDXBGYRMHRUFN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC(=O)C6=CN=CC=C6)OC3C(C=C4)OC(=O)C7=CN=CC=C7 |
Synonyms |
is(nicotinyl)morphine morphine dinicotinate nicomorphine nicomorphine hydrochloride Vilan |
Origin of Product |
United States |
Synthetic Chemistry and Chemical Derivatization of Morphine Dinicotinate
Historical and Contemporary Synthetic Methodologies for Morphine Dinicotinate
The creation of this compound involves converting both the phenolic 3-hydroxyl and the alcoholic 6-hydroxyl groups of morphine into nicotinic acid esters. wikipedia.org Various synthetic strategies have been developed to achieve this transformation.
One of the earliest documented methods for synthesizing nicomorphine involves the direct esterification of morphine. wikipedia.org A historical method, published in 1957, describes the treatment of anhydrous morphine base with nicotinic anhydride (B1165640) at a temperature of 130 °C. wikipedia.org This approach leads to the formation of the 3,6-dinicotinate ester of morphine. wikipedia.org A similar method using nicotinic anhydride at 130 °C was also employed for the synthesis of related compounds like nicocodeine from codeine. wikipedia.org
A more common and relatively straightforward, non-selective method for synthesizing nicomorphine involves the acylation of morphine using nicotinoyl chloride. kcl.ac.uk This reaction is typically carried out in the presence of pyridine (B92270), which acts as a base. kcl.ac.uknih.gov The use of nicotinoyl chloride for the acylation of morphine derivatives in a halogenated solvent with an organic base is a recognized process for producing nicotinic acid esters. google.com This method is considered simpler than more complex regioselective pathways. kcl.ac.uk
While non-selective methods are simpler, more complex regioselective synthetic methods have also been developed to produce specific, desired isomers. kcl.ac.uk Regioselectivity is crucial in morphine chemistry due to the different reactivity of the phenolic hydroxyl group at position 3 and the alcoholic hydroxyl group at position 6. The phenolic hydroxyl group is generally more reactive. kcl.ac.uk By carefully controlling the reaction conditions and the stoichiometry of the reagents, it is possible to selectively functionalize one position over the other, which is a key principle in synthesizing specific isomers and related derivatives. kcl.ac.uk
Synthesis of Related Nicotinoyl Morphine Derivatives for Comparative Analysis
6-Nicotinoylmorphine (6-NM) is a biologically active metabolite of nicomorphine. nih.gov One synthetic route to obtain 6-NM is through the selective hydrolysis of nicomorphine (the 3,6-difunctionalized morphine). kcl.ac.uk The ester group at the phenolic position 3 is more susceptible to hydrolysis than the one at the alcoholic position 6. kcl.ac.uk By controlling the hydrolysis of nicomorphine, for instance using 0.5 M HCl in a water/THF mixture at room temperature, the 3-nicotinoyl group can be selectively cleaved, leading preferentially to the formation of the 6-NM derivative. kcl.ac.uk
3-Nicotinoylmorphine (3-NM) has been identified as a potential synthetic impurity in nicomorphine production and a possible metabolite. kcl.ac.uk Its synthesis can be achieved by exploiting the higher reactivity of the phenolic hydroxyl group at position 3 compared to the alcohol moiety at position 6. kcl.ac.uk A method for synthesizing 3-NM involves the reaction of morphine with a single equivalent of nicotinoyl chloride in dimethylformamide (DMF), with pyridine and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). kcl.ac.uk This controlled addition allows for the selective functionalization of the more reactive phenolic group, yielding 3-NM. kcl.ac.uk
Compound Data
Below are tables detailing the compounds discussed in this article.
Table 1: Key Compounds in the Synthesis of this compound
| Compound Name | Other Names | Molecular Formula | Role/Significance |
|---|---|---|---|
| Morphine | C₁₇H₁₉NO₃ | Starting material for synthesis. wikipedia.org | |
| This compound | Nicomorphine | C₂₉H₂₅N₃O₅ | The target 3,6-dinicotinate ester of morphine. wikipedia.org |
| Nicotinic Anhydride | C₁₂H₈N₂O₃ | Reagent for direct esterification. wikipedia.org | |
| Nicotinoyl Chloride | C₆H₄ClNO | Reagent for acylation. kcl.ac.uknih.gov | |
| Pyridine | C₅H₅N | Base used in acylation reactions. kcl.ac.uknih.gov |
Table 2: Related Nicotinoyl Morphine Derivatives
| Compound Name | Abbreviation | Molecular Formula | Synthesis Method Highlight |
|---|---|---|---|
| 6-Nicotinoylmorphine | 6-NM | C₂₃H₂₂N₂O₄ | Selective hydrolysis of nicomorphine. kcl.ac.uk |
| 3-Nicotinoylmorphine | 3-NM | C₂₃H₂₂N₂O₄ | Reaction of morphine with one equivalent of nicotinoyl chloride. kcl.ac.uk |
Advanced Structural Elucidation Techniques for Synthetic Products
The characterization of synthetic products like this compound and its analogs is crucial to confirm their identity, structure, and purity. A suite of advanced analytical techniques is employed for this purpose, ensuring that the synthesized molecule corresponds to the expected structure and is free from significant impurities. These methods include Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and various chromatographic techniques. dcu.ie
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the molecular framework and the successful esterification at the C-3 and C-6 positions.
In the ¹H NMR spectrum of the product, the disappearance of the signals corresponding to the two hydroxyl protons of morphine is a primary indicator of a successful reaction. Furthermore, the chemical shifts of the protons on the morphine skeleton near the sites of esterification (e.g., H-3, H-6) would be expected to shift downfield due to the deshielding effect of the newly introduced nicotinate (B505614) ester groups. New signals corresponding to the protons of the two nicotinoyl moieties would also appear in the aromatic region of the spectrum. nih.govresearchgate.net
Similarly, ¹³C NMR spectroscopy confirms the structural changes. The carbon atoms at positions 3 and 6 of the morphine scaffold will exhibit a downfield shift upon esterification. The spectra will also show new signals corresponding to the carbons of the nicotinoyl groups, including the carbonyl carbons of the ester linkages. u-szeged.hu Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to definitively assign all proton and carbon signals, confirming the precise connectivity of the synthesized molecule. u-szeged.hu
Table 1: Illustrative ¹H NMR Chemical Shift Comparison for Key Protons Hypothetical data based on typical esterification effects on the morphine scaffold.
| Proton | Morphine (Approx. δ, ppm) | This compound (Expected Approx. δ, ppm) | Rationale for Shift |
| Phenolic OH (C3) | ~9.5 | Absent | Consumption of hydroxyl group in ester formation. |
| Alcoholic OH (C6) | ~5.0 | Absent | Consumption of hydroxyl group in ester formation. |
| H-4 | ~6.6 | ~6.8 | Deshielding effect from adjacent C-3 nicotinate ester. |
| H-5 | ~5.3 | ~5.5 | Deshielding effect from adjacent C-6 nicotinate ester. |
| H-6 | ~4.9 | ~5.1 | Deshielding effect from the C-6 nicotinate ester. |
| Nicotinoyl Protons | N/A | ~7.5 - 9.0 | Appearance of signals from the two aromatic nicotinoyl groups. |
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition and exact mass of a synthesized compound with extremely high accuracy, thereby confirming its identity. For this compound (C₂₉H₂₅N₃O₅), HRMS can provide a mass measurement accurate to several decimal places. wikipedia.org
This high precision allows for the unequivocal confirmation of the molecular formula, distinguishing the target compound from potential impurities, by-products, or isomers that may have the same nominal mass but a different elemental composition. The technique is sensitive enough to detect trace amounts of starting material (morphine) or mono-substituted intermediates (e.g., 6-nicotinoylmorphine) that might persist after the synthesis. d-nb.infomdpi.com The comparison between the measured exact mass and the theoretically calculated mass for the expected formula serves as a definitive confirmation of the product's identity. dcu.ie
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Compound Name | Molecular Formula | Theoretical Exact Mass (Da) | Measured Exact Mass (Da) | Mass Error (ppm) |
| This compound | C₂₉H₂₅N₃O₅ | 495.17432 | 495.1745 | < 5 |
| Morphine | C₁₇H₁₉NO₃ | 285.13649 | - | - |
Chromatographic methods are fundamental for assessing the purity of synthesized this compound and separating it from any unreacted starting materials or side products. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this purpose due to the polarity and low volatility of morphine derivatives. nih.gov
In a typical HPLC analysis, a solution of the crude synthetic product is passed through a column containing a stationary phase. Due to differences in polarity and interaction with the column material, the components of the mixture travel at different speeds and are separated. nih.gov A detector at the end of the column generates a chromatogram, which shows peaks corresponding to each separated component. The purity of this compound is determined by the relative area of its corresponding peak compared to the total area of all peaks in the chromatogram. A well-optimized HPLC method can effectively separate this compound from morphine, codeine, and mono-esterified intermediates. wur.nl
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, often requiring a derivatization step to increase the volatility of the analyte. jfda-online.comnih.gov This method provides both separation (GC) and mass identification (MS) for each component, offering a comprehensive purity profile. nih.gov
Table 3: Representative HPLC Purity Analysis of a Synthesized Batch of this compound
| Peak No. | Retention Time (min) | Compound Identity | Peak Area (%) | Purity Assessment |
| 1 | 3.5 | Morphine (starting material) | 1.2 | Impurity |
| 2 | 6.8 | 6-Nicotinoylmorphine (intermediate) | 2.5 | Impurity |
| 3 | 9.2 | This compound (product) | 96.3 | Main Product |
Prodrug Design Principles and Biotransformation Mechanisms of Morphine Dinicotinate
Theoretical Framework of Prodrug Latentiation for Opioid Analgesics
Prodrug design is a strategic approach in medicinal chemistry to overcome undesirable properties of a pharmacologically active agent. In the context of opioid analgesics like morphine, this often involves chemical modification to enhance properties such as lipid solubility, which can facilitate passage across the blood-brain barrier.
Rationale for Esterification of Morphine to Morphine Dinicotinate
The primary rationale for the esterification of morphine at its 3- and 6-hydroxyl positions with nicotinoyl moieties is to increase its lipophilicity. ous-research.no Morphine itself is a hydrophilic molecule, which limits its ability to rapidly and efficiently cross the blood-brain barrier to reach its site of action in the central nervous system. wikipedia.orgmdpi.com By converting the polar hydroxyl groups into less polar ester groups, the resulting compound, this compound, becomes more lipid-soluble. ous-research.no This enhanced lipophilicity is designed to improve its penetration into the brain. ous-research.no
Influence of Nicotinoyl Moieties on Metabolic Activation and Biodistribution in Preclinical Models
The nicotinoyl moieties are not merely passive additions to the morphine structure; they actively influence the compound's metabolic activation and how it is distributed throughout the body. Preclinical studies have shown that the increased lipophilicity of this compound leads to more rapid entry into the central nervous system compared to morphine. ous-research.nomdpi.com
Once in the brain and other tissues, these ester linkages are designed to be cleaved by endogenous enzymes, releasing the active drug. kcl.ac.ukoatext.com This in-situ bioactivation is a critical aspect of the prodrug strategy. The distribution of this compound and its subsequent metabolites is therefore a dynamic process, with the parent compound being rapidly cleared from the plasma as it is taken up by tissues and metabolized. wikipedia.orgkcl.ac.uk
Enzymatic Hydrolysis and Bioactivation Pathways of this compound
The conversion of the inactive prodrug, this compound, into the active analgesic, morphine, is dependent on enzymatic hydrolysis. This biotransformation is a stepwise process mediated by specific enzymes found in various tissues.
Esterase-Mediated De-esterification to Active Metabolites
The bioactivation of this compound is primarily carried out by esterase enzymes. ous-research.nokcl.ac.uk These enzymes catalyze the hydrolysis of the ester bonds, a process known as de-esterification, to release the active metabolites. ous-research.nokcl.ac.uk This enzymatic action is crucial for the pharmacological activity of the prodrug, as this compound itself has a lower affinity for opioid receptors compared to morphine. nih.gov The cleavage of the nicotinoyl groups unmasks the hydroxyl groups on the morphine backbone, allowing it to bind effectively to opioid receptors and exert its analgesic effect.
Characterization of Specific Esterases Involved in Hydrolysis (e.g., in vitro animal liver microsomes, brain homogenates)
In vitro studies using various tissue preparations have been instrumental in identifying the enzymes responsible for the hydrolysis of this compound. Research has demonstrated that esterases present in liver microsomes and brain homogenates are capable of metabolizing this compound. oatext.comwho.inttmc.edu
Human liver carboxylesterases, for instance, are known to hydrolyze a variety of ester-containing drugs. psu.edu Studies on analogous compounds like heroin (diacetylmorphine) have shown that these enzymes are responsible for its deacetylation. oatext.compsu.edu It is presumed that similar esterases are involved in the de-esterification of this compound. The activity of these esterases can be measured in vitro by incubating the prodrug with liver microsomes or brain homogenates and quantifying the formation of its metabolites over time. who.inttmc.edu
The table below summarizes findings from in vitro studies on the hydrolysis of ester-containing compounds in liver preparations.
| Tissue Preparation | Enzyme Type | Substrate Example | Key Finding |
| Human Liver Microsomes | Carboxylesterases | Heroin, Cocaine | Common metabolic pathways for hydrolysis. psu.edu |
| Mouse Liver Homogenate | Esterases | Arecoline | Predominant site of metabolism compared to other tissues. tmc.edu |
| Rat Brain Homogenates | "Heroin-esterases" | Heroin | Enzymatic activity present, suggesting local bioactivation. oatext.com |
Sequential Hydrolysis Pathway: From this compound to 6-Nicotinoylmorphine to Morphine
The bioactivation of this compound is not a single-step process but rather a sequential hydrolysis pathway. wikipedia.orgkcl.ac.uk When administered, this compound is rapidly metabolized. wikipedia.orgkcl.ac.uk
The initial and more rapid hydrolysis occurs at the 3-position, which is a phenolic ester, to yield the intermediate metabolite, 6-nicotinoylmorphine. kcl.ac.uk This intermediate is itself pharmacologically active. Subsequently, the ester group at the 6-position is hydrolyzed, a process that occurs more slowly, to release the final active product, morphine. kcl.ac.uk This sequential cleavage ensures a controlled release of the active compounds.
The pharmacokinetic profile following intravenous administration reflects this pathway, with this compound having a very short half-life of about 3 minutes, followed by the appearance of 6-nicotinoylmorphine and then morphine. wikipedia.org
Subsequent Metabolic Transformations of Released Morphine
Glucuronidation Pathways of Morphine (e.g., by UGTs in liver microsomes and animal tissues)
The principal metabolic pathway for morphine in mammals is glucuronidation, a process catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. springermedizin.de This conjugation reaction involves the transfer of a glucuronic acid moiety from the activated donor, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to the morphine molecule. frontiersin.org This process primarily occurs at the phenolic 3-hydroxyl and the alcoholic 6-hydroxyl positions of morphine, leading to the formation of morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G), respectively. springermedizin.defrontiersin.org
Studies utilizing human liver microsomes have been instrumental in elucidating these pathways. frontiersin.org Morphine glucuronidation has been observed to be a significant metabolic route in these in vitro systems, reflecting the in vivo situation. frontiersin.orgeur.nl The rate of this process can, however, exhibit considerable interindividual variability. springermedizin.de Research in various animal species, including mice, rats, guinea pigs, and rabbits, has also demonstrated that M3G is the predominant urinary metabolite of morphine. jst.go.jp However, significant species-dependent differences exist in the ratio of M3G to M6G formation. jst.go.jp For instance, in guinea pigs, the ratio is approximately 4:1, while in rabbits, it is about 50:1. jst.go.jp In mice and rats, the urinary excretion of M6G is minimal. jst.go.jp These differences in animal models are also reflected in the activity of UGT enzymes in liver microsomes. jst.go.jp
Minor Metabolic Routes (e.g., N-demethylation to normorphine by Cytochrome P450 enzymes)
While glucuronidation is the major metabolic pathway for morphine, a smaller fraction of the drug undergoes phase I metabolism. nih.gov The primary minor metabolic route is N-demethylation, which leads to the formation of normorphine. pharmgkb.orgnih.gov This reaction is catalyzed by enzymes from the Cytochrome P450 (CYP) superfamily. pharmgkb.orgnih.gov
In vitro studies using human liver microsomes have identified CYP3A4 as the major enzyme responsible for the N-demethylation of morphine to normorphine. pharmgkb.orgnih.govCYP2C8 has also been shown to play a role, although to a lesser extent. nih.gov Research indicates that these two enzymes account for over 90% of morphine's N-demethylation in the liver. nih.gov
Preclinical Pharmacological Characterization of Morphine Dinicotinate and Its Metabolites
Opioid Receptor Binding Affinity and Selectivity Studies (in vitro and animal brain homogenates)
The interaction of morphine dinicotinate and its metabolites with opioid receptors is crucial to understanding their pharmacological effects. As a 3,6-diester of morphine, nicomorphine's increased lipophilicity facilitates its rapid transit across the blood-brain barrier.
Morphine also demonstrates agonistic activity at kappa-opioid (KOR) and delta-opioid (DOR) receptors, which contributes to its broader pharmacological profile, including effects on spinal analgesia and mood researchgate.net. It is anticipated that the active metabolite, 6-nicotinoylmorphine, also interacts with these receptors. However, detailed preclinical studies providing specific binding affinities (Kᵢ values) for this compound and 6-nicotinoylmorphine at KOR and DOR are not specified in the available literature.
A comparative analysis of the receptor binding profiles indicates that the pharmacological activity of this compound is dependent on its conversion to its active metabolites.
This compound (Nicomorphine): Exhibits poor affinity for opioid receptors.
6-Nicotinoylmorphine: Believed to have a binding affinity for opioid receptors that is similar to that of morphine.
Morphine: A potent agonist at MOR, with additional activity at KOR and DOR researchgate.net.
Due to the absence of specific preclinical binding data (Kᵢ values) in the reviewed literature, a quantitative comparative data table cannot be generated at this time.
Preclinical Pharmacokinetic Profiles in Animal Models and In Vitro Systems
The pharmacokinetic profile of this compound is characterized by its rapid metabolism and the subsequent kinetics of its active metabolites.
Following administration, this compound is rapidly absorbed and, due to its lipophilic nature, is quickly distributed into tissues. This rapid distribution is a prerequisite for its swift metabolism to 6-nicotinoylmorphine and subsequently to morphine kcl.ac.uk. This metabolic conversion is essential for its biological activity. While this suggests efficient penetration into various tissues, including the central nervous system, specific preclinical data from animal models or in vitro systems detailing the absorption and distribution kinetics in various tissues and cell cultures are not extensively detailed in the available scientific literature.
Studies, primarily in humans, have elucidated the rapid metabolism and short half-life of this compound. After intravenous administration, it is very quickly metabolized. The elimination half-lives of this compound and its primary metabolites have been reported as follows:
| Compound | Elimination Half-life |
| This compound | ~3 minutes |
| 6-Nicotinoylmorphine | 3 to 15 minutes |
| Morphine | 135 to 190 minutes |
Bioavailability Considerations in Preclinical Species
No specific research findings or data tables detailing the bioavailability of this compound in preclinical species were identified. Information regarding the influence of the administration route (e.g., intravenous, oral, subcutaneous) on the metabolic conversion rate of this compound to its potential metabolites in animal models is not available in the reviewed literature.
Blood-Brain Barrier (BBB) Transport Mechanisms (in vitro and animal models)
Detailed studies characterizing the mechanisms by which this compound and its metabolites cross the blood-brain barrier in preclinical models are not present in the available scientific literature.
No in vitro or in vivo studies were found that specifically characterize the passive diffusion of this compound across blood-brain barrier models.
Information regarding the interaction of this compound with active efflux transporters at the blood-brain barrier, such as P-glycoprotein (P-gp) and Multidrug Resistance-associated Proteins (MRPs), is not available. There are no published preclinical studies investigating whether this compound is a substrate for these efflux pumps.
No preclinical data was identified concerning the potential role of active influx transporters, such as Organic Anion Transporters or Glucose Transporters, in the uptake of this compound into the central nervous system.
Quantitative data from animal models assessing the specific impact of any transport mechanisms on the CNS distribution of this compound and its metabolites could not be located in the scientific literature.
Cellular and Molecular Pharmacodynamics (in vitro and animal tissue studies)
Specific in vitro and animal tissue studies detailing the cellular and molecular pharmacodynamics of this compound are not available. Research findings on its receptor binding profile, downstream signaling pathways, and effects on cellular function have not been published.
Based on a comprehensive review of available scientific literature, there is no specific preclinical pharmacological data for this compound corresponding to the detailed outline provided. The research findings consistently focus on Morphine and its primary metabolites (such as morphine-3-glucuronide (B1234276) and morphine-6-glucuronide) rather than the dinicotinate ester.
Therefore, it is not possible to generate the requested article with scientifically accurate information focusing solely on this compound for the following sections:
Gene Expression Changes in Response to Opioid Exposure in Animal Models
The available data centers on the parent compound, Morphine. Information regarding G-protein coupling, receptor internalization, effects on cellular metabolism, enzyme modulation, and gene expression is well-documented for Morphine but not for this compound specifically. Fulfilling the request as outlined would require extrapolating data from Morphine to its dinicotinate ester, which would be scientifically inaccurate and speculative.
Consequently, in adherence to the instructions to provide scientifically accurate content strictly adhering to the provided outline for the specified compound, this article cannot be generated.
Analytical Chemistry Methodologies for Research and Quantification of Morphine Dinicotinate
Chromatographic Techniques for Separation and Identification
Chromatography is the cornerstone of analytical methodologies for morphine dinicotinate, providing the necessary separation of the parent compound and its metabolites from complex biological matrices. The choice of chromatographic technique and detection method is dictated by the specific requirements of the analysis, such as the desired level of sensitivity and the need for structural confirmation.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (e.g., UV, Photodiode Array, Electrochemical Detection)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound and its metabolites. The separation is typically achieved on a reversed-phase column, and various detection methods can be coupled with HPLC to provide different levels of selectivity and sensitivity.
UV Detection: Ultraviolet (UV) detection is a common and cost-effective method used in HPLC. For this compound and its metabolites, the detection wavelength is often set around 281 nm to monitor the chromophores present in the molecules. While UV detection is robust, it may lack the specificity required for complex biological samples, as other endogenous or exogenous compounds can absorb at similar wavelengths.
Photodiode Array (PDA) Detection: Photodiode Array (PDA) detection offers an advantage over standard UV detection by providing spectral information across a range of wavelengths for each peak in the chromatogram. This capability aids in peak purity assessment and can help in the tentative identification of compounds by comparing their UV spectra with those of reference standards.
Electrochemical Detection (ED): Electrochemical detection is a highly sensitive and selective technique for electroactive compounds like morphine and its derivatives. The phenolic hydroxyl group in the morphine structure is susceptible to oxidation, which forms the basis of its detection. ED can offer lower limits of detection compared to UV detection, making it suitable for trace-level analysis in biological fluids. However, it is important to note that early research on nicomorphine metabolism relied on HPLC with UV and electrochemical detection, and these methods were often not sensitive enough to detect certain metabolites, such as 3-mononicotinoyl morphine, in biological samples nih.gov.
Gas Chromatography (GC) with Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the definitive identification and quantification of this compound and its metabolites. Due to the low volatility and polar nature of these compounds, derivatization is a necessary step prior to GC-MS analysis.
In GC-MS analysis, the separated compounds are ionized, and the resulting ions are separated based on their mass-to-charge ratio. The mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for highly specific identification. Selected Ion Monitoring (SIM) mode is often employed for quantitative analysis, where the instrument is set to detect only specific ions characteristic of the target analyte, thereby increasing sensitivity and reducing background noise.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) for High Sensitivity and Specificity
Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have become the gold standard for the analysis of this compound and its metabolites in biological matrices. These techniques offer superior sensitivity and specificity compared to older methods. The direct coupling of LC with MS allows for the analysis of non-volatile and thermally labile compounds without the need for derivatization.
In an LC-MS/MS system, the analyte is first separated by LC and then introduced into the mass spectrometer. The precursor ion corresponding to the analyte of interest is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and significantly reduces matrix interference, leading to very low limits of detection.
The high sensitivity of LC-MS/MS is crucial for detecting the transient parent compound, nicomorphine, and its rapidly formed metabolites in biological fluids. Modern LC-MS/MS methods can achieve detection limits in the low ng/mL to pg/mL range, making them suitable for pharmacokinetic studies and doping control analysis.
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for Metabolite Identification and Quantitation
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is an advanced analytical technique that provides highly accurate mass measurements, typically with mass errors of less than 5 parts per million (ppm). This high mass accuracy allows for the determination of the elemental composition of an unknown compound, which is invaluable for the identification of novel metabolites.
For the analysis of this compound, LC-HRMS can be used to identify and confirm the presence of the parent drug and its metabolites, including 3-mononicotinoyl morphine (3-NM) and 6-mononicotinoyl morphine (6-NM) nih.gov. The fragmentation of nicomorphine in an HRMS system is characterized by the loss of a nicotinic acid group, and the resulting product ions can be measured with high mass accuracy to confirm their elemental composition nih.gov.
LC-HRMS is particularly useful in doping control, where the unequivocal identification of prohibited substances and their metabolites is required. The high resolution of the instrument helps to distinguish analytes from isobaric interferences in complex matrices like urine. A sensitive LC-HRMS method has been developed for the detection and identification of nicomorphine, 3-NM, and 6-NM in urine, which can aid in the correct interpretation of analytical findings related to morphine nih.gov.
Sample Preparation and Derivatization Strategies for Analysis
Effective sample preparation is a critical step in the analytical workflow for this compound, as it serves to isolate the analytes of interest from the complex biological matrix, concentrate them, and remove potential interferences. The choice of sample preparation technique depends on the nature of the biological matrix (e.g., blood, plasma, urine), the physicochemical properties of the analytes, and the subsequent analytical technique to be used.
Hydrolysis Methods for Liberating Conjugated Metabolites
For accurate quantification, this compound must first be converted to morphine. This is achieved through hydrolysis, a critical step that cleaves the ester bonds. The choice of hydrolysis method can significantly impact the accuracy and efficiency of the analysis.
Enzymatic Hydrolysis using Beta-Glucuronidase
Enzymatic hydrolysis is a common and often preferred method for cleaving conjugated metabolites, particularly glucuronides, due to its high specificity and mild reaction conditions. While beta-glucuronidase is specific for glucuronide linkages and not ester bonds, other esterase enzymes present in biological matrices or added exogenously could facilitate the hydrolysis of this compound. Studies on other morphine-3-esters have shown that enzymatic hydrolysis in human plasma can effectively convert these prodrugs back to morphine nih.gov. The rate of this hydrolysis can vary significantly depending on the specific ester, with half-lives ranging from minutes to many hours nih.gov. For this compound, the efficiency of enzymatic hydrolysis would need to be empirically determined, optimizing parameters such as enzyme concentration, temperature, and incubation time to ensure complete conversion to morphine.
Acid Hydrolysis
Acid hydrolysis is a more aggressive method that can effectively cleave both ester and glucuronide bonds. This technique typically involves heating the sample in the presence of a strong acid, such as hydrochloric acid (HCl) nih.govdshs-koeln.deimcstips.com. While effective, acid hydrolysis can be less specific and may lead to the degradation of the target analyte or the formation of interfering artifacts, potentially reducing recovery and affecting quantitative accuracy imcstips.comresearchgate.net. The conditions for acid hydrolysis, including acid concentration, temperature, and time, must be carefully optimized to maximize the liberation of morphine from this compound while minimizing degradation dshs-koeln.deuwa.edu.au. For instance, optimal conditions for the hydrolysis of morphine glucuronides have been reported as using concentrated HCl at 120°C for 60 minutes dshs-koeln.de. Similar conditions would likely be a starting point for optimizing the hydrolysis of this compound.
Comparison of Hydrolysis Methods
| Method | Advantages | Disadvantages | Typical Conditions |
| Enzymatic Hydrolysis | High specificity, mild conditions, less analyte degradation. | Slower reaction times, enzyme activity can be inhibited by matrix components. | Incubation with esterase enzymes at physiological pH and temperature (e.g., 37°C). |
| Acid Hydrolysis | Rapid and effective for stable compounds. | Non-specific, potential for analyte degradation and artifact formation. | Heating with strong acid (e.g., HCl) at elevated temperatures (e.g., 95-120°C) for 30-90 minutes. dshs-koeln.deresearchgate.net |
Derivatization Procedures for Enhanced Chromatographic Performance or Detection
Following hydrolysis to morphine, derivatization is often a necessary step, particularly for analysis by gas chromatography-mass spectrometry (GC-MS). Derivatization improves the volatility and thermal stability of morphine and enhances its chromatographic properties, leading to better peak shape and sensitivity jfda-online.com.
Silylation for GC-MS
Silylation is a common derivatization technique where active hydrogen atoms in the analyte are replaced with a trimethylsilyl (B98337) (TMS) group youtube.comsigmaaldrich.com. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose sigmaaldrich.comresearchgate.netdshs-koeln.de. The silylation of morphine targets its two hydroxyl groups, forming a more volatile and thermally stable di-TMS derivative dshs-koeln.de. This process is crucial for preventing peak tailing and improving the sensitivity of GC-MS analysis youtube.com. The reaction is typically carried out at an elevated temperature to ensure complete derivatization.
| Derivatization Reagent | Target Functional Groups | Advantages |
| BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Hydroxyl, Carboxyl, Amine | Forms stable TMS derivatives, improves volatility for GC analysis. researchgate.net |
| MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) | Hydroxyl, Carboxyl, Amine | By-products are highly volatile, reducing interference in GC analysis. sigmaaldrich.com |
| Propionic Anhydride (B1165640) | Hydroxyl, Amine | Forms stable propionyl esters, can avoid interference from other morphine metabolites. nih.gov |
Validation of Analytical Methods for Preclinical Research
The validation of any analytical method is critical to ensure the reliability and accuracy of the data generated, particularly in a preclinical research setting. The validation process assesses several key parameters.
Assessment of Linearity, Sensitivity (Limit of Detection, Lower Limit of Quantitation), and Working Range
Linearity : This parameter establishes the relationship between the concentration of the analyte and the analytical signal over a defined range. A linear response is demonstrated by a high correlation coefficient (typically R² > 0.99) for the calibration curve rcaap.ptnih.gov. For morphine analysis, linearity is often established over a range relevant to the expected concentrations in preclinical samples nih.govnih.gov.
Sensitivity : The sensitivity of a method is determined by its Limit of Detection (LOD) and Lower Limit of Quantitation (LLOQ). The LOD is the lowest concentration of analyte that can be reliably detected, while the LLOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy researchgate.netmums.ac.ir. For morphine, highly sensitive methods can achieve LLOQs in the low ng/mL range nih.govresearchgate.net.
Working Range : The working range is the concentration range over which the method is shown to be linear, accurate, and precise nih.gov.
Evaluation of Accuracy, Precision (Intraday and Interday), and Recovery
Accuracy : Accuracy reflects the closeness of the measured value to the true value. It is often assessed by analyzing quality control (QC) samples at different concentrations and is expressed as the percentage of recovery nih.gov.
Precision : Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically evaluated at two levels: intraday precision (within a single day) and interday precision (over several days), and is expressed as the relative standard deviation (RSD) nih.govnih.gov.
Recovery : This refers to the efficiency of the extraction process. It is determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard of the same concentration rcaap.pt.
Validation Parameters for a Hypothetical this compound Assay (Post-Hydrolysis)
| Parameter | Acceptance Criteria | Example Data (Morphine Assays) |
| Linearity (R²) | > 0.99 | 0.9995 nih.gov |
| LLOQ | Signal-to-noise ratio > 10 | 10 ng/mL nih.gov |
| LOD | Signal-to-noise ratio > 3 | 2 ng/mL nih.gov |
| Intraday Precision (%RSD) | < 15% | < 13% nih.gov |
| Interday Precision (%RSD) | < 15% | < 10% nih.gov |
| Accuracy (% Recovery) | 85-115% | 87.2-108.5% nih.gov |
| Extraction Recovery | Consistent and reproducible | 50-68% nih.gov |
Specificity and Selectivity Considerations in Complex Biological Samples
Specificity : This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or other metabolites nih.gov.
Selectivity : Selectivity refers to the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. In the context of this compound analysis, the method must be able to distinguish morphine from endogenous matrix components and any other administered drugs or their metabolites. This is typically achieved through a combination of efficient chromatographic separation and specific detection methods, such as mass spectrometry, which can differentiate compounds based on their mass-to-charge ratio and fragmentation patterns dshs-koeln.denih.gov.
Advanced Research Perspectives and Methodological Innovations
In Silico Modeling and Computational Approaches for Prodrug Design
Computational modeling serves as a powerful tool in modern drug discovery, enabling the prediction of molecular interactions and pharmacokinetic properties before costly and time-consuming experimental studies are undertaken. For a prodrug like morphine dinicotinate, these methods can predict how the addition of nicotinoyl esters alters the behavior of the parent morphine molecule.
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a ligand (drug molecule) and its receptor at an atomic level. Docking predicts the preferred binding orientation of the ligand, while MD simulations provide insights into the dynamic changes of the ligand-receptor complex over time.
For the morphinan (B1239233) scaffold, these simulations are typically performed with the µ-opioid receptor (MOR), the primary target for morphine's analgesic effects. Docking studies with the parent compound, morphine, have identified key amino acid residues within the MOR binding pocket that are crucial for its activity. nih.gov These interactions form the basis of morphine's pharmacological action.
Key interacting residues for the morphine scaffold within the µ-opioid receptor, as identified through computational studies, include:
D1473.32 : Forms a critical hydrogen bond with the tertiary amine of morphine. nih.govmdpi.com
Y1483.33 : Contributes to the binding affinity. nih.gov
H2976.52 : Identified as an important interaction partner for proper morphine binding. nih.gov
W2936.48 : A residue known to be important for the activation of class A G protein-coupled receptors. nih.govmdpi.com
MD simulations further reveal that ligand binding is not a static event but induces significant conformational changes in the receptor. mdpi.comnih.gov Studies on morphine have shown that its binding influences the movement of transmembrane helices (TM), particularly TM5, TM6, and TM7, which is a critical step in transmitting the signal to intracellular pathways. frontiersin.org For a prodrug like this compound, initial docking studies would model the entire molecule within the binding pocket to assess its initial affinity. Subsequent MD simulations could then be used to model the hydrolysis of the ester groups and the subsequent reorientation of the released morphine to adopt its classic binding pose.
| Interacting Residue | Ballesteros-Weinstein Numbering | Interaction Type with Morphine Scaffold | Reference |
|---|---|---|---|
| Aspartate-147 | D1473.32 | Hydrogen Bond with tertiary amine | nih.govmdpi.com |
| Tyrosine-148 | Y1483.33 | Binding pocket interaction | nih.gov |
| Tryptophan-293 | W2936.48 | Receptor activation switch | nih.govmdpi.com |
| Histidine-297 | H2976.52 | Binding pocket interaction | nih.gov |
| Tyrosine-326 | Y3267.43 | Binding pocket interaction | nih.gov |
Physiologically based pharmacokinetic (PBPK) models are mathematical representations of an organism that simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug. nih.gov These models integrate physiological parameters (e.g., organ volumes, blood flow rates) with drug-specific properties (e.g., solubility, plasma protein binding, metabolism rates) to predict drug concentrations in various tissues over time. nih.govresearchgate.net
PBPK modeling is particularly valuable for translating preclinical data (from in vitro and animal studies) to predict human pharmacokinetics. plos.org For morphine, PBPK models have been developed to account for its metabolism by enzymes like UGT2B7 and its transport by proteins such as P-glycoprotein (P-gp). plos.orgresearchgate.net These models can predict morphine concentrations in the central nervous system and help explain inter-individual variability in patient response. researchgate.net
For a prodrug like this compound, a PBPK model would be more complex. It would need to include parameters for the hydrolysis of the ester bonds to release active morphine, primarily in the liver and plasma. The model would simulate the dinicotinate ester as one chemical entity and morphine as another, with a conversion rate linking the two. This approach would allow researchers to predict how changes in the ester structure affect the rate of morphine release and its subsequent distribution and clearance, aiding in the optimization of the prodrug's pharmacokinetic profile for clinical translation.
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological activity. Computational SAR uses quantitative structure-activity relationship (QSAR) models to correlate physicochemical properties of a series of compounds with their pharmacological effects.
For morphine and its analogues, SAR is well-established. Key structural features that determine activity include:
The Tertiary Amine : A tertiary amine is essential for good opioid activity. The nature of the substituent on the nitrogen can dramatically alter the drug's function, converting an agonist into an antagonist. pharmacy180.com
The Phenolic Hydroxyl Group : Modification of the hydroxyl group at the C-3 position generally decreases analgesic activity. pharmacy180.com
The Alicyclic Ring : Modifications at the C-6 position, such as methylation or oxidation, can increase both analgesic activity and toxicity. pharmacy180.com
In Vitro and Ex Vivo Model Systems for Mechanism Elucidation
While computational models are predictive, in vitro and ex vivo systems using biological materials are essential for experimental validation and mechanistic investigation. These models provide a controlled environment to study specific biological processes like drug transport and metabolism.
Advanced cell culture models are indispensable for studying the ADME properties of drugs. For a prodrug like this compound, these systems are used to investigate two critical processes: its conversion to morphine and its interaction with cellular transport proteins.
Human Liver Microsomes (HLMs) : These are vesicles of the endoplasmic reticulum isolated from human liver cells. They contain a high concentration of drug-metabolizing enzymes, particularly UDP-glucuronosyltransferases (UGTs) responsible for morphine's primary metabolic pathway (glucuronidation). nih.govnih.gov HLMs would be the primary system to study the hydrolysis of this compound by hepatic esterases, allowing for the determination of key kinetic parameters like the rate of morphine formation. nih.gov
Isolated Hepatocytes : These are intact liver cells that offer a more complete picture of hepatic metabolism and transport. They contain both Phase I and Phase II enzymes, as well as uptake and efflux transporters.
Madin-Darby Canine Kidney (MDCKII) Cells : This cell line is widely used to study drug transport. When grown on permeable supports, MDCKII cells form a tight monolayer that mimics biological barriers. nih.gov Studies using MDCKII cells have shown that morphine is a substrate for the P-glycoprotein (P-gp) efflux transporter. nih.govresearchgate.net Transporter studies with this compound in this system would reveal whether the prodrug itself is recognized by P-gp or other transporters, which would significantly impact its distribution, particularly across the blood-brain barrier.
| In Vitro System | Primary Application for a Morphine Prodrug | Key Information Gained | Reference |
|---|---|---|---|
| Human Liver Microsomes | Metabolism (Hydrolysis) | Rate of conversion of prodrug to morphine by esterases | nih.govnih.gov |
| Isolated Hepatocytes | Metabolism and Transport | Overall hepatic clearance, interplay of hydrolysis and transport | N/A |
| MDCKII Cells | Transmembrane Transport | Interaction with efflux transporters like P-glycoprotein (P-gp) | nih.govresearchgate.net |
Microfluidic systems, often called "organ-on-a-chip" platforms, are a cutting-edge technology that involves culturing living cells in continuously perfused micro-scale chambers. dartmouth.edu These devices are designed to mimic the structure and function of human organs, such as the liver, kidney, or even the blood-brain barrier. vt.edu
This technology offers a significant advantage over traditional cell cultures by recreating the physiological microenvironment, including fluid flow and interactions between different cell types. dartmouth.edu For opioid research, multi-organ-on-a-chip systems are being developed to model the complex interplay between the liver (metabolism), neurons (pharmacodynamic effect), and other organs. nih.gov
For this compound, an organ-on-a-chip platform could provide a dynamic, integrated view of its biotransformation and action. For instance, a "liver-on-a-chip" could be used to study the rate of hydrolysis of this compound into morphine under physiological flow conditions. The outflow from this chip could then be perfused onto a "brain-on-a-chip" containing neuronal cells to measure the subsequent pharmacological response in real-time. fiercebiotech.com This allows for a more accurate and human-relevant analysis of the entire prodrug activation and action cascade in a single, miniaturized system.
Zebrafish Larvae as Alternative Animal Models for Metabolic and Efficacy Screening
The zebrafish (Danio rerio) has emerged as a powerful and efficient vertebrate model for high-throughput screening in pharmacology and toxicology. oaepublish.com Its genetic and physiological similarities to mammals, coupled with rapid development and optical transparency, make it particularly suitable for studying the metabolism and efficacy of opioid compounds. nih.govnih.gov
Researchers utilize zebrafish larvae to assess the analgesic properties of opioids and to determine the severity of side effects like respiratory depression. nih.gov For instance, studies have shown that opioids like fentanyl can depress the rate of respiratory mandible movements in larvae, an effect that can be reversed by opioid antagonists. nih.gov This provides a simple yet effective assay for quickly screening potential drug candidates in a complex, living organism with an intact central nervous system. nih.gov
The model is also valuable for metabolic studies. Zebrafish larvae possess metabolic pathways capable of processing drugs in ways that are often comparable to humans. nih.govmdpi.com Studies on synthetic opioids have identified various metabolites in larvae extracts, primarily produced through monohydroxylation, N-dealkylation, and O-dealkylation. nih.gov This capability allows for the early evaluation of a drug's metabolic fate. The small size and high fecundity of zebrafish enable large-scale screening protocols that are not feasible in traditional rodent models. nih.govunivr.it
Table 1: Selected Research Findings on Opioid Screening in Zebrafish Larvae
| Study Focus | Compound(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Analgesia & Respiratory Depression | Fentanyl | Demonstrated that fentanyl induces analgesia and depresses respiration in larvae, validating the model for screening opioid effects. | nih.gov |
| Metabolism of Synthetic Opioids | AP-237, Isotonitazene, etc. | Identified major metabolic pathways including monohydroxylation and N/O-dealkylation, showing the model's utility for metabolic profiling. | nih.gov |
| Developmental & Behavioral Effects | Morphine, Codeine | Embryonic exposure led to reduced swimming activity in the dark, indicating anxiety-like behavior, and minor morphological changes like smaller eye size. | nih.goviu.edu |
| Metabolism of Opioid Antagonists | Naloxone (B1662785) | Confirmed that naloxone metabolism in zebrafish larvae is highly consistent with metabolites found in human samples and other in vivo models. | mdpi.com |
Biosynthesis and Chemoenzymatic Synthetic Strategies for Opioid Alkaloids
The production of morphine and related alkaloids has traditionally relied on agricultural cultivation of the opium poppy (Papaver somniferum). aiche.org However, recent advancements in synthetic biology have opened new avenues for producing these valuable pharmaceuticals through microbial fermentation, offering the potential for more controlled, secure, and potentially cost-effective manufacturing. researchgate.netnih.gov These strategies involve the complex interplay of biosynthetic pathways and targeted chemical synthesis steps.
Reconstitution of Morphine Biosynthetic Pathway Enzymes in Heterologous Systems (e.g., Saccharomyces cerevisiae, Escherichia coli)
A significant breakthrough in opioid production has been the successful reconstitution of the morphine biosynthetic pathway in microbial hosts like the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli. aiche.orgnih.gov This involves transferring the genetic blueprint for the necessary enzymes from the opium poppy into the microbe, effectively turning it into a cellular factory for producing opioids.
The pathway to morphine in these systems often starts from an intermediate precursor like (R)-reticuline. nih.govplos.org A series of enzymes from P. somniferum are required to convert this precursor first to thebaine and subsequently to morphine. nih.govresearchgate.net
Key enzymatic steps reconstituted in yeast include:
Conversion of (R)-reticuline to Salutaridine (B1681412): Catalyzed by salutaridine synthase (PsSAS), a cytochrome P450 enzyme. nih.govplos.org
Reduction of Salutaridine: Performed by salutaridinol (B1235100) reductase (PsSAR). nih.govplos.org
Acetylation and Rearrangement to Thebaine: Mediated by salutaridinol acetyltransferase (PsSAT). nih.govplos.org
Demethylation of Thebaine: Thebaine is converted to neopinone (B3269370) by thebaine 6-O-demethylase (PsT6ODM). nih.govplos.org
Reduction to Codeine: Codeinone (B1234495), which forms spontaneously from neopinone, is reduced by codeinone reductase (PsCOR). nih.govplos.org
Final Demethylation to Morphine: Codeine is converted to morphine by codeine-O-demethylase (PsCODM). nih.govplos.org
Successfully expressing this multi-gene pathway in yeast and E. coli has resulted in the de novo synthesis of thebaine, codeine, and morphine from simple sugars, representing a major step toward practical microbial opiate production. aiche.orgnih.gov Studies have shown that E. coli can serve as an efficient platform, with one report demonstrating a 300-fold increase in thebaine yield compared to early yeast systems. aiche.org
Enzymatic Characterization and Engineering for Improved Yields of Opioid Precursors
While reconstituting the biosynthetic pathway is a crucial first step, optimizing the yield of the final product is a significant challenge. This often involves detailed characterization and subsequent engineering of the pathway's enzymes to improve their efficiency and overcome bottlenecks. researchgate.net
To address these issues, researchers employ protein engineering techniques. One study focused on improving the performance of codeine 3-O-demethylase (CODM) expressed in E. coli. By creating mutant versions of the enzyme, they achieved a significant increase in the production of morphine from codeine (~1.3-fold) and oripavine from thebaine (~2.8-fold). researchgate.net Such improvements are critical for making microbial production commercially viable. The characterization of these enzymes provides a deeper understanding of their function, which is essential for targeted engineering efforts aimed at enhancing the production of valuable opioid precursors. frontiersin.orgnih.gov
Table 2: Key Enzymes from Papaver somniferum for Morphine Biosynthesis
| Enzyme | Abbreviation | Function in Pathway | Reference(s) |
|---|---|---|---|
| Salutaridine Synthase | PsSAS | Converts (R)-reticuline to salutaridine. | nih.govplos.org |
| Cytochrome P450 Reductase | PsCPR | Supports the function of cytochrome P450 enzymes like PsSAS. | plos.orgresearchgate.net |
| Salutaridinol Reductase | PsSAR | Reduces salutaridine to salutaridinol. | nih.govplos.org |
| Salutaridinol Acetyltransferase | PsSAT | Acetylates salutaridinol, leading to the formation of thebaine. | nih.govplos.org |
| Thebaine 6-O-demethylase | PsT6ODM | Demethylates thebaine to neopinone. | nih.govplos.org |
| Codeinone Reductase | PsCOR | Reduces codeinone to codeine. | nih.govplos.org |
| Codeine-O-demethylase | PsCODM | Demethylates codeine to produce morphine. | nih.govplos.org |
Chemoenzymatic Methods for Morphine Derivatives and Analogs
Chemoenzymatic synthesis combines the precision of biological catalysts (enzymes) with the versatility of traditional organic chemistry. nih.gov This hybrid approach leverages enzymes to perform complex or challenging chemical transformations, such as stereoselective reactions, which can be difficult to achieve through purely chemical means. researchgate.netnih.gov
The synthesis of morphine and its derivatives is exceptionally complex due to the molecule's intricate, chiral structure. researchgate.net While numerous total chemical syntheses have been developed, they are often too long and costly for industrial production. researchgate.net Chemoenzymatic methods offer a promising alternative to streamline these processes. nih.gov
These strategies can involve using enzymes to create key chiral building blocks from simple aromatic precursors. nih.gov For example, bacterial dioxygenase enzymes can be used to introduce precisely positioned hydroxyl groups onto an aromatic ring, a foundational step that sets the stereochemistry for subsequent chemical reactions to assemble the complex morphinan skeleton. nih.gov This approach has been explored extensively in academic settings to trace new pathways to morphine alkaloids and other commercially important opiate-derived medicines. nih.gov While not yet displacing traditional methods for commercial production, the ongoing development of novel enzymes and chemical reactions continues to advance the practicality of these routes. researchgate.netacs.org
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| (R)-reticuline |
| AP-237 |
| Codeine |
| Codeinone |
| Fentanyl |
| Isotonitazene |
| Morphine |
| This compound (Nicomorphine) |
| Naloxone |
| Neopinone |
| Nicotinic acid |
| Oripavine |
| Salutaridine |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing morphine diniсotinate in preclinical studies?
- Answer : Synthesis should follow validated protocols for morphine derivatives, with emphasis on purity and yield optimization. Use high-performance liquid chromatography (HPLC) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation . Characterization must include solubility profiling (aqueous vs. lipid environments), stability under physiological conditions, and comparative analysis with morphine base. Include detailed experimental parameters (e.g., reaction temperature, solvent systems) to ensure reproducibility .
Q. How can researchers address discrepancies in reported pharmacological properties of morphine diniсotinate across studies?
- Answer : Conduct systematic literature reviews using databases like PubMed and EMBASE, filtering for peer-reviewed studies with robust experimental designs. Analyze variables such as dosing regimens, animal models, and outcome measures. For example, conflicting data on bioavailability may arise from differences in formulation (e.g., salt vs. free base) or administration routes (oral vs. intravenous). Replicate key experiments under controlled conditions to validate findings .
Q. What experimental controls are critical when evaluating morphine diniсotinate’s analgesic efficacy in rodent models?
- Answer : Include placebo groups (vehicle-only administration), positive controls (e.g., morphine sulfate), and negative controls (e.g., opioid receptor antagonists like naloxone). Use standardized pain assays (e.g., tail-flick, hot-plate tests) with blinded scoring to minimize bias. Document environmental factors (e.g., circadian rhythm, housing conditions) that may influence outcomes .
Advanced Research Questions
Q. How can the PICOT framework be applied to design a clinical trial investigating morphine diniсotinate’s long-term safety in chronic pain management?
- Answer :
- P (Population): Adults with refractory neuropathic pain unresponsive to first-line opioids.
- I (Intervention): Daily oral morphine diniсotinate (dose-adjusted based on renal function).
- C (Comparison): Standard morphine sulfate therapy.
- O (Outcome): Incidence of opioid-induced hyperalgesia (OIH) over 12 months.
- T (Time): 12-month follow-up with quarterly assessments.
- Ensure alignment with FINER criteria (Feasible, Novel, Ethical, Relevant) and include biomarkers like CSF glutamate levels to objectively measure OIH .
Q. What neurobiological mechanisms underlie morphine diniсotinate’s reduced abuse liability compared to traditional opioids?
- Answer : Hypothesize differential binding kinetics at µ-opioid receptors or interactions with nicotinic acetylcholine receptors (nAChRs) due to the diniсotinate moiety. Use in vitro receptor affinity assays (e.g., radioligand binding) and in vivo conditioned place preference (CPP) paradigms in rodents. Compare neural activation patterns via cFos expression in reward-related brain regions (e.g., nucleus accumbens, ventral tegmental area) .
Q. How should researchers resolve contradictions in pharmacokinetic data between rodent and primate models for morphine diniсotinate?
- Answer : Perform species-specific metabolic profiling using LC-MS/MS to identify interspecies variations in cytochrome P450 (CYP) enzyme activity. For example, primates may exhibit faster glucuronidation rates, altering plasma half-life. Cross-validate findings with physiologically based pharmacokinetic (PBPK) modeling to extrapolate human dosing .
Q. What strategies optimize reproducibility when studying morphine diniсotinate’s anti-inflammatory effects in vitro?
- Answer : Standardize cell lines (e.g., primary microglia vs. immortalized macrophages), culture conditions (e.g., oxygen levels, media composition), and outcome measures (e.g., TNF-α/IL-6 ELISA). Use triplicate technical replicates and independent experimental repeats. Disclose all raw data and statistical methods (e.g., ANOVA with post-hoc corrections) in supplementary materials .
Methodological Guidance
Q. How to structure a data management plan (DMP) for studies involving morphine diniсotinate?
- Answer : Define data types (e.g., HPLC chromatograms, behavioral videos), storage formats (e.g., .RAW for instrument data), and metadata standards (e.g., MIAME for microarray data). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) and designate repositories like Figshare or Zenodo for public archiving. Include protocols for anonymizing clinical data and addressing GDPR compliance .
Q. What are best practices for integrating contradictory findings into a meta-analysis on morphine diniсotinate’s efficacy?
- Answer : Apply PRISMA guidelines for systematic reviews. Use funnel plots to assess publication bias and subgroup analyses to explore heterogeneity (e.g., dosing differences, study duration). Employ random-effects models to account for variability and GRADE criteria to evaluate evidence quality. Transparently report conflicts of interest from original studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
